molecular formula C11H10N2O6 B5426157 4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid

4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid

Cat. No.: B5426157
M. Wt: 266.21 g/mol
InChI Key: GMNCTMJKDGTIJZ-PLNGDYQASA-N
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Description

The compound “4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid” is a complex organic molecule. It has been studied for its physicochemical characteristics, DNA binding, and in silico studies . The ligand and its triorganotin complexes have been characterized using various techniques . The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the compound .


Synthesis Analysis

The compound has been synthesized in a series of steps involving various reactions . The key intermediate was prepared by Hansch pyridine synthesis by treating 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium hydroxide . Further treatment of the intermediate with amino acids in the presence of K2CO3 in methanol followed by reflux yielded the title compounds .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using single-crystal X-ray diffraction . The geometry was found to be a 5-coordinated distorted trigonal bipyramidal comprising of the O1 of the carboxylate moiety, O3 of the amide moiety occupying the axial position while the three equatorial positions were occupied by the carbon atoms of the three butyl groups .

Future Directions

The compound and its derivatives could potentially be explored further for their biological activities and therapeutic potential. The in silico study suggests that the compounds obey the rules of drug-likeness, indicating potential for further development .

Properties

IUPAC Name

(Z)-4-(2-methoxy-4-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6/c1-19-9-6-7(13(17)18)2-3-8(9)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCTMJKDGTIJZ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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